

Toxicological Profile of Bis(2-ethylhexyl) Isophthalate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) isophthalate*

Cat. No.: *B086684*

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Disclaimer: Comprehensive toxicological data for **Bis(2-ethylhexyl) isophthalate** (DEHIP; CAS No. 137-89-3) is not readily available in the public domain. This guide provides a detailed toxicological profile of its structural isomer, Bis(2-ethylhexyl) phthalate (DEHP; CAS No. 117-81-7), a widely studied compound. While DEHIP and DEHP are isomers and may share some toxicological properties, the information presented herein pertains specifically to DEHP and should not be directly extrapolated to DEHIP without further investigation.

Executive Summary

Bis(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. This technical guide provides a comprehensive overview of the toxicological profile of DEHP, intended for researchers, scientists, and drug development professionals. The document details the chemical and physical properties, toxicokinetics, and various toxicological endpoints, including acute, chronic, carcinogenic, genotoxic, and reproductive and developmental effects. Key experimental methodologies are described, and quantitative data are summarized in tabular format for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the mechanisms of toxicity and experimental designs.

Chemical and Physical Properties

DEHP is a colorless, oily liquid with a slight odor. It is characterized by its low volatility and poor solubility in water, but it is soluble in most organic solvents.

Property	Value	Reference
Chemical Formula	C24H38O4	[1]
Molecular Weight	390.56 g/mol	[1]
CAS Number	117-81-7	[1]
Appearance	Colorless, oily liquid	[1]
Water Solubility	Insoluble	[1]
Vapor Pressure	Low	[2]

Toxicokinetics

Absorption

DEHP can be absorbed through oral, dermal, and inhalation routes. Oral absorption is rapid and extensive, with the parent compound being quickly hydrolyzed to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), in the gastrointestinal tract.[3][4] Dermal absorption is generally low.[4]

Distribution

Following absorption, DEHP and its metabolites are widely distributed in the body, with the highest concentrations typically found in the liver, adipose tissue, and kidneys.[4] DEHP and its metabolites can cross the placental barrier and are also found in breast milk.[4]

Metabolism

The metabolism of DEHP is a critical determinant of its toxicity. The initial and most significant metabolic step is the hydrolysis of DEHP to MEHP and 2-ethylhexanol by lipases in the gut and other tissues.[3][4] MEHP is the primary active metabolite and undergoes further oxidation to several secondary metabolites, which are then conjugated with glucuronic acid for excretion.[3]



[Click to download full resolution via product page](#)**Figure 1:** Metabolic pathway of Bis(2-ethylhexyl) phthalate (DEHP).

Excretion

The metabolites of DEHP are primarily excreted in the urine.[3] The elimination half-life is relatively short, indicating that DEHP does not significantly bioaccumulate in most tissues.[4]

Toxicological Profile

Acute Toxicity

DEHP exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][5]

Route	Species	LD50	Reference
Oral	Rat	>20,000 mg/kg bw	[5]
Oral	Mouse	>20,000 mg/kg bw	[5]
Dermal	Rabbit	24,750 mg/kg bw	[5]
Inhalation	Rat	LC50 > 10.62 mg/L	[5]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

An acute oral toxicity study is typically conducted in female rats following the OECD Test Guideline 425. A starting dose, usually 2000 mg/kg body weight, is administered to a single animal. If the animal survives, the next animal is dosed at a higher level; if it dies or shows signs of severe toxicity, the next animal is dosed at a lower level. This sequential dosing continues until the criteria for stopping the study are met, allowing for the estimation of the LD50 with a reduced number of animals.

Chronic Toxicity and Carcinogenicity

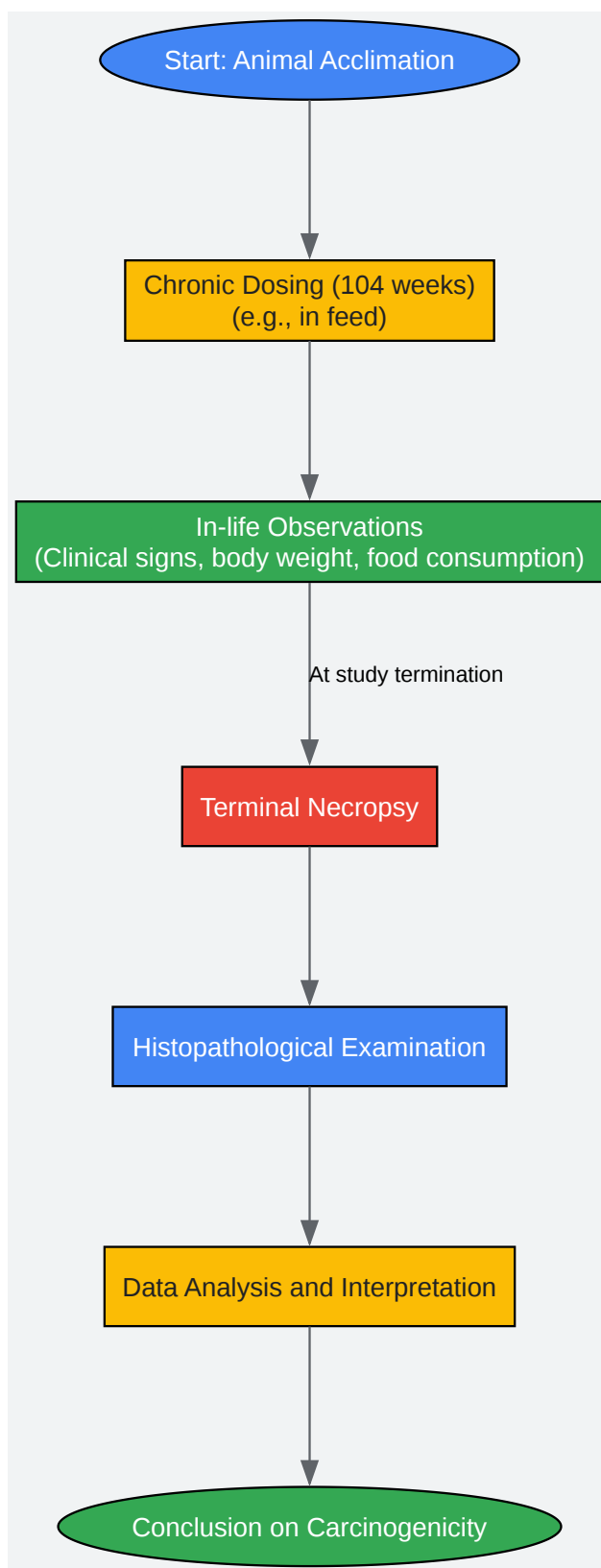
Long-term exposure to DEHP has been associated with adverse effects in the liver, testes, and kidneys in animal studies.[6] The liver is a primary target organ, with effects including increased liver weight and hepatocellular hypertrophy.[6]

The carcinogenicity of DEHP has been demonstrated in rodents, with evidence of increased incidences of liver tumors in rats and mice.[2][6][7] The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B).[8]

Species	Exposure Route	NOAEL	LOAEL	Effect	Reference
Mouse	Diet (104 weeks)	100 ppm	500 ppm	Hepatocellular tumors	[6]
Rat	Diet (104 weeks)	-	500 ppm	Testicular atrophy	[9]

Experimental Protocol: Two-Year Chronic Toxicity/Carcinogenicity Bioassay

A standard chronic toxicity and carcinogenicity bioassay, such as the one conducted by the National Toxicology Program (NTP), involves the administration of the test substance in the diet to groups of 50 male and 50 female rats and mice for 104 weeks.[7][10] Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically to identify non-neoplastic and neoplastic lesions.



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Figure 2: Generalized workflow for a chronic toxicity and carcinogenicity bioassay.

Genotoxicity

The genotoxicity of DEHP has been extensively studied, with the majority of in vitro and in vivo assays yielding negative results.[7][8][11] DEHP is generally considered to be a non-genotoxic carcinogen, meaning it does not directly damage DNA but rather induces cancer through other mechanisms.[3][8]

Assay	System	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	Negative	[7]
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[7]
In vivo Micronucleus Test	Mouse bone marrow	Negative	[7]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, following OECD Test Guideline 471, is a widely used method to assess the mutagenic potential of a chemical. Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted and compared to the control.

Reproductive and Developmental Toxicity

DEHP is a well-established reproductive and developmental toxicant in animals.[12] The developing male reproductive system is particularly sensitive to the effects of DEHP. In utero exposure can lead to a spectrum of abnormalities known as the "phthalate syndrome," which includes testicular dysgenesis, reduced sperm production, and malformations of the reproductive tract.[12]

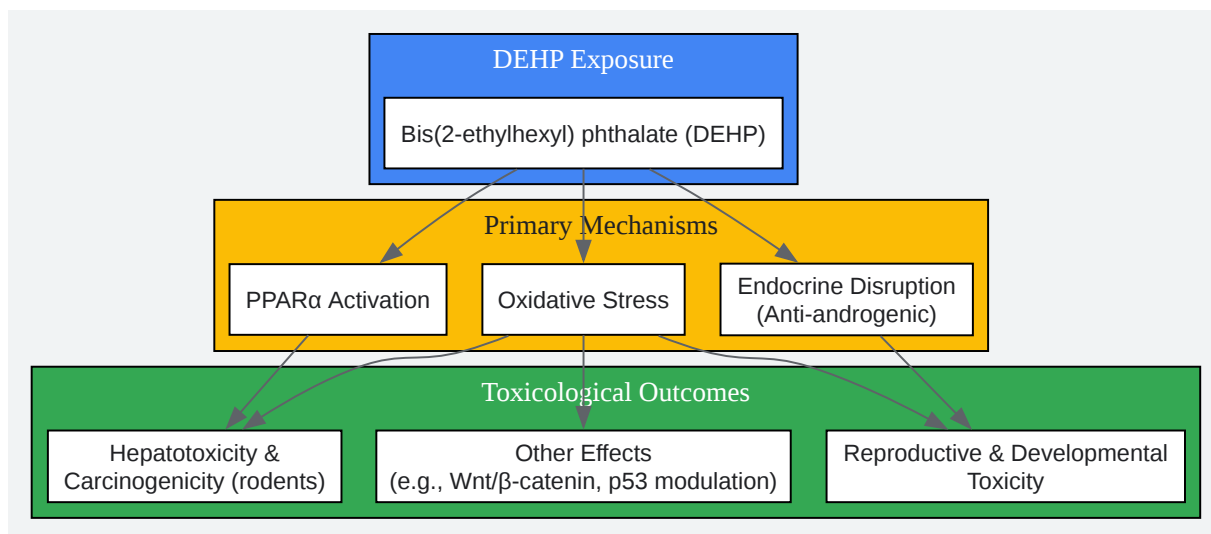
Species	Effect	NOAEL	LOAEL	Reference
Rat	Testicular atrophy in offspring	-	-	[9]
Mouse	Developmental toxicity (malformations)	0.025% in diet	0.05% in diet	[13]
Mouse	Decreased male offspring body weight at birth	-	0.01% in diet	[14]

Experimental Protocol: Two-Generation Reproductive Toxicity Study

A two-generation study, such as one following OECD Test Guideline 416, is designed to evaluate the effects of a substance on all phases of the reproductive cycle. The F0 generation is exposed to the test substance before mating, during gestation, and through lactation. The F1 generation is then selected and also exposed to the substance and subsequently mated to produce the F2 generation. Endpoints evaluated include fertility, litter size, pup survival, and developmental landmarks in the offspring.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of DEHP is believed to be mediated through multiple mechanisms, with the activation of the peroxisome proliferator-activated receptor alpha (PPAR α) being a key event in its hepatocarcinogenicity in rodents.[\[3\]](#)[\[15\]](#)[\[16\]](#) However, the relevance of this pathway to humans is debated.[\[3\]](#) DEHP is also a known endocrine disruptor, primarily through its anti-androgenic activity.[\[1\]](#)

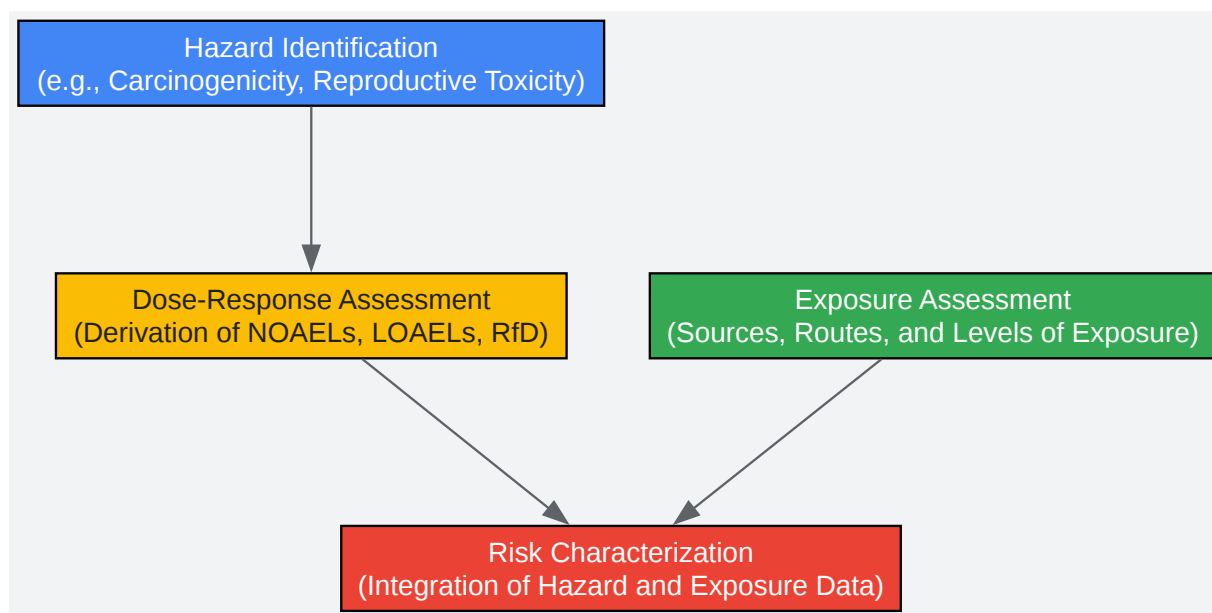


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Figure 3: Key signaling pathways involved in DEHP-mediated toxicity.

Risk Assessment Framework

The risk assessment for DEHP involves a multi-step process that integrates exposure and hazard data to characterize the potential risk to human health.



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Figure 4: Logical relationship in the risk assessment of DEHP.

Conclusion

Bis(2-ethylhexyl) phthalate (DEHP) is a well-studied compound with a comprehensive toxicological database. It exhibits low acute toxicity but is a known reproductive and developmental toxicant and a rodent carcinogen. The primary mechanisms of toxicity involve the activation of PPAR α and endocrine disruption through anti-androgenic effects. While this guide provides a thorough overview of the toxicological profile of DEHP, it is crucial to reiterate that this information may not be directly applicable to its isomer, **Bis(2-ethylhexyl) isophthalate** (DEHIP), for which there is a significant lack of data. Further research is warranted to elucidate the specific toxicological properties of DEHIP.

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